Cas no 1797679-34-5 (3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide)

3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide
- 3-chloro-4-fluoro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
- 1797679-34-5
- F6439-5262
- 3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- AKOS024562660
- 3-chloro-4-fluoro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
-
- インチ: 1S/C15H13ClFN3O2S2/c16-12-10-11(3-4-13(12)17)24(21,22)18-6-8-20-7-5-14(19-20)15-2-1-9-23-15/h1-5,7,9-10,18H,6,8H2
- InChIKey: AYLGIUPKWJWATD-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2C=CC(C3SC=CC=3)=N2)(=O)=O)=CC=C(F)C(Cl)=C1
計算された属性
- 精确分子量: 385.0121749g/mol
- 同位素质量: 385.0121749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 519
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 2.9
3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-5262-25mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-1mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-5μmol |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-75mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-4mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-5mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-40mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-20μmol |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-30mg |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-5262-2μmol |
3-chloro-4-fluoro-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1797679-34-5 | 2μmol |
$57.0 | 2023-09-09 |
3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide 関連文献
-
1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamideに関する追加情報
Professional Introduction to 3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide (CAS No. 1797679-34-5)
3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide (CAS No. 1797679-34-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines multiple functional groups that make it a promising candidate for further research and development in drug discovery.
The molecular framework of this compound features a benzene ring substituted with both chloro and fluoro groups, enhancing its potential bioactivity. The presence of a sulfonamide moiety further contributes to its pharmacological properties, making it a valuable scaffold for designing novel therapeutic agents. Specifically, the N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl} side chain introduces additional complexity, which can be exploited to modulate binding interactions with biological targets.
In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities. The thiophene and pyrazole moieties in this compound are particularly noteworthy, as they are known to exhibit a wide range of pharmacological effects. For instance, thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties, while pyrazole-based compounds are recognized for their potential in treating neurological disorders and cardiovascular diseases.
The combination of these heterocyclic systems with the sulfonamide group in 3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide suggests that this compound may possess multiple modes of action. This characteristic is particularly appealing in the context of drug development, where multifunctional agents can offer synergistic benefits and potentially reduce the risk of resistance development.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of such compounds with greater accuracy. Molecular docking studies have shown that this molecule can interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, preliminary simulations suggest that it may inhibit enzymes such as kinases, which are frequently overexpressed in cancer cells.
The synthetic pathways for 3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide are also of great interest. The synthesis involves multiple steps, including functional group transformations and cross-coupling reactions, which require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed coupling reactions has been instrumental in achieving the desired molecular architecture.
In the realm of medicinal chemistry, the development of novel sulfonamide derivatives has been a focal point due to their broad spectrum of biological activities. Sulfonamides are known for their ability to modulate enzyme activity and receptor binding, making them effective candidates for treating a variety of conditions. The specific sulfonamide derivative under discussion here retains these properties while incorporating additional moieties that enhance its pharmacological profile.
The potential applications of 3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-yethyl}benzene-l-sulfonamide extend beyond oncology. Research indicates that it may also have utility in treating inflammatory diseases and infectious disorders. The ability of this compound to interact with multiple biological targets makes it a versatile tool for exploring new therapeutic strategies.
As the field of chemical biology continues to evolve, compounds like 3-chloro-o4-fluoro-N-{2-thiophen-l(}-yl)-lH-pyrazol-l-yethyl}benzene-l-sulfonamide will play an increasingly important role in drug discovery and development. The integration of cutting-edge synthetic methods with sophisticated computational tools will further enhance our ability to design molecules with tailored biological activities. This compound exemplifies the potential of interdisciplinary approaches in creating novel therapeutic agents.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical reality. As our understanding of disease mechanisms continues to improve, compounds like 3-chloro-o4-fluoro-N-{2-thiophen-l(}-yl)-lH-pyrazol-l-yethul}benzenel-sulfonamide will be invaluable assets in the quest for effective treatments.
1797679-34-5 (3-chloro-4-fluoro-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}benzene-1-sulfonamide) Related Products
- 619334-28-0(6-(furan-2-yl)pyridine-3-carbonitrile)
- 70336-89-9(6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)
- 1171549-94-2(2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide)
- 893358-41-3(2-({5-2-(4-fluorophenyl)acetamido-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)
- 1198163-62-0(4-Amino-2,2-dimethylbutanenitrile)
- 1805694-15-8(7-Amino-2-bromo-1H-benzimidazole)
- 2248173-07-9((2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid)
- 1795298-33-7(N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide)
- 919214-78-1(2-methyl-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylpropan-1-one)
- 15854-75-8(2-Phenyl-4-nitro-anisole)




